molecular formula C9H13ClN2 B6284725 3-(1-aminocyclopropyl)aniline hydrochloride CAS No. 1266212-00-3

3-(1-aminocyclopropyl)aniline hydrochloride

Cat. No. B6284725
M. Wt: 184.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Aminocyclopropyl)aniline hydrochloride (3-ACPAH) is an organic compound commonly used in laboratory experiments. It is a derivative of aniline and is used in a variety of biochemical and physiological studies. 3-ACPAH is a cyclic amine, which is a type of compound that can form a ring structure with nitrogen and carbon atoms. It is highly soluble in water and is a white crystalline solid at room temperature. It has a melting point of 78-80°C and a boiling point of 173-175°C.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(1-aminocyclopropyl)aniline hydrochloride involves the reaction of 1-cyclopropyl-2-nitroethene with hydrazine hydrate to form 1-aminocyclopropane-1-carboxylic acid hydrazide. This intermediate is then reacted with 4-nitrobenzaldehyde to form 3-(1-nitrophenyl)-1-aminocyclopropane. Reduction of the nitro group with palladium on carbon and hydrogen gas yields 3-(1-aminocyclopropyl)aniline, which is then converted to the hydrochloride salt using hydrochloric acid.

Starting Materials
1-cyclopropyl-2-nitroethene, hydrazine hydrate, 4-nitrobenzaldehyde, palladium on carbon, hydrogen gas, aniline, hydrochloric acid

Reaction
1-cyclopropyl-2-nitroethene + hydrazine hydrate -> 1-aminocyclopropane-1-carboxylic acid hydrazide, 1-aminocyclopropane-1-carboxylic acid hydrazide + 4-nitrobenzaldehyde -> 3-(1-nitrophenyl)-1-aminocyclopropane, 3-(1-nitrophenyl)-1-aminocyclopropane + palladium on carbon + hydrogen gas -> 3-(1-aminocyclopropyl)aniline, 3-(1-aminocyclopropyl)aniline + hydrochloric acid -> 3-(1-aminocyclopropyl)aniline hydrochloride

Scientific Research Applications

3-(1-aminocyclopropyl)aniline hydrochloride is used in a variety of scientific research applications. It is used as a reagent in biochemical studies, as a substrate in enzyme assays, and as a ligand in receptor binding studies. It can also be used to study the structure and function of proteins, nucleic acids, and other macromolecules. Additionally, 3-(1-aminocyclopropyl)aniline hydrochloride is used in drug discovery and development, as it can be used to screen for new drug candidates.

Mechanism Of Action

The mechanism of action for 3-(1-aminocyclopropyl)aniline hydrochloride is not fully understood. It is believed that 3-(1-aminocyclopropyl)aniline hydrochloride binds to certain receptors in the cell, which activates a cascade of biochemical reactions. These reactions can lead to a variety of physiological effects, depending on the type of receptor that is activated.

Biochemical And Physiological Effects

3-(1-aminocyclopropyl)aniline hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cyclooxygenase and cyclohexanone monooxygenase. It has also been shown to increase the expression of certain genes, such as those involved in cell proliferation and differentiation. Additionally, 3-(1-aminocyclopropyl)aniline hydrochloride has been shown to increase the production of certain hormones, such as cortisol and epinephrine.

Advantages And Limitations For Lab Experiments

3-(1-aminocyclopropyl)aniline hydrochloride has a number of advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and highly soluble in water. Additionally, it has a wide range of applications and can be used in a variety of biochemical and physiological studies. The main limitation of 3-(1-aminocyclopropyl)aniline hydrochloride is that its mechanism of action is not fully understood, which can limit its usefulness in certain studies.

Future Directions

The future of 3-(1-aminocyclopropyl)aniline hydrochloride is promising. Further research is needed to better understand its mechanism of action and to identify new applications for its use. Additionally, further research is needed to explore the potential therapeutic applications of 3-(1-aminocyclopropyl)aniline hydrochloride. Finally, research is needed to develop more efficient methods for synthesizing 3-(1-aminocyclopropyl)aniline hydrochloride.

properties

CAS RN

1266212-00-3

Product Name

3-(1-aminocyclopropyl)aniline hydrochloride

Molecular Formula

C9H13ClN2

Molecular Weight

184.7

Purity

91

Origin of Product

United States

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